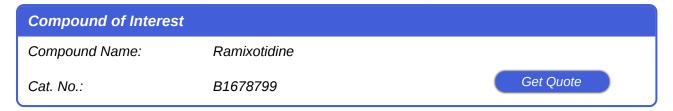


Ramixotidine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramixotidine is a potent and selective histamine H2-receptor antagonist, a class of drugs that profoundly impacts gastric acid secretion. This technical guide provides a comprehensive overview of **Ramixotidine**'s chemical structure, physicochemical properties, and its mechanism of action. The information herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Identification

Ramixotidine is a synthetic compound featuring a furan ring, a pyridine N-oxide moiety, and a thioether linkage. Its systematic chemical name is 3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide[1].



Identifier	Value	
IUPAC Name	3-((2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)carbamoyl)pyridine 1-oxide[1]	
CAS Number	84071-15-8[1]	
Molecular Formula	C16H21N3O3S[1]	
SMILES String	CN(C)Cc1oc(CSCCNC(=O)c2cn(ccc2)[O-])cc1	
InChI Key	HIVRCMFJEMKPDS-UHFFFAOYSA-N[1]	

Physicochemical Properties

A summary of the key physicochemical properties of **Ramixotidine** is presented in the table below. It is noteworthy that a definitive melting point for **Ramixotidine** is not consistently reported in publicly available literature.

Property	Value	Source
Molecular Weight	335.42 g/mol	
Appearance	Solid powder	-
Boiling Point	592.3 ± 50.0 °C at 760 mmHg	_
Density	1.2 ± 0.1 g/cm ³	_
Flash Point	312.0 ± 30.1 °C	_
Melting Point	Not Available	_
Solubility	Information not readily available.	_
рКа	Information not readily available.	-

Pharmacological Profile



Mechanism of Action: **Ramixotidine** functions as a competitive antagonist at the histamine H2-receptor, which is predominantly located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine to these receptors, **Ramixotidine** inhibits the downstream signaling cascade that leads to the secretion of gastric acid.

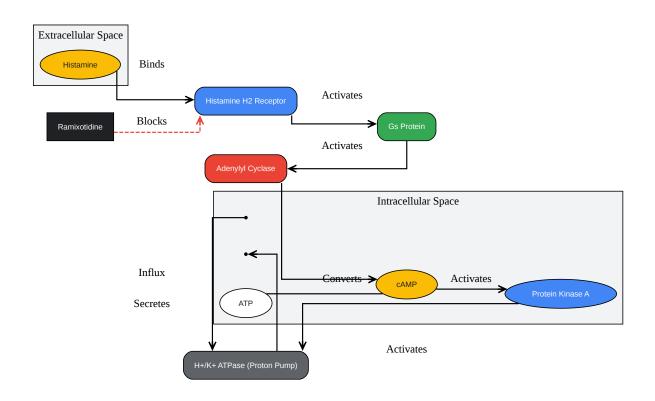
Signaling Pathway of H2-Receptor Antagonism

The binding of histamine to the H2-receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various cellular substrates, culminating in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in gastric acid secretion.

Ramixotidine, by competitively inhibiting histamine binding, disrupts this entire signaling

Ramixotidine, by competitively inhibiting histamine binding, disrupts this entire signaling pathway, leading to a reduction in gastric acid production.





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Caption: H2-Receptor Signaling Pathway and Inhibition by Ramixotidine.

Experimental Protocols Synthesis of Ramixotidine (General Approach)

A specific, detailed experimental protocol for the synthesis of **Ramixotidine** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the following key steps:



- Synthesis of the Furan Moiety: Preparation of 5-((dimethylamino)methyl)furan-2-carbaldehyde.
- Thioether Linkage Formation: Reaction of the furan derivative with a suitable thiol, such as 2-aminoethanethiol, to form the key intermediate, 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine.
- Amide Coupling: Coupling of the thioether intermediate with nicotinic acid 1-oxide. This
 would likely involve the activation of the carboxylic acid group of nicotinic acid 1-oxide (e.g.,
 conversion to an acid chloride or use of a coupling agent like DCC or EDC) followed by
 reaction with the amine.
- Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Pharmacological Assays

1. In Vivo Inhibition of Gastric Acid Secretion

This protocol is based on a study conducted on human volunteers to assess the efficacy of **Ramixotidine** in inhibiting pentagastrin-stimulated gastric acid secretion.

- Subjects: Healthy human volunteers.
- Procedure:
 - Subjects are administered an oral dose of Ramixotidine (e.g., 100, 200, or 400 mg) or a
 placebo in a randomized, cross-over design.
 - After a set period (e.g., 90 minutes) to allow for drug absorption, gastric acid secretion is stimulated using a subcutaneous injection or intravenous infusion of pentagastrin (a synthetic gastrin analog).
 - Gastric contents are collected at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 2 hours) via a nasogastric tube.
 - The volume of gastric fluid is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.

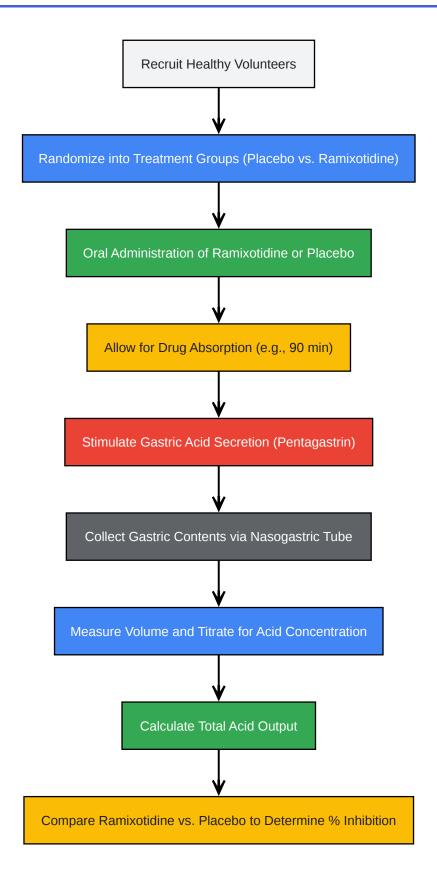






- The total acid output is calculated and compared between the Ramixotidine and placebo groups to determine the percentage inhibition of gastric acid secretion.
- Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine the significance of the reduction in gastric acid secretion by **Ramixotidine** compared to placebo.





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Caption: Workflow for In Vivo Gastric Acid Secretion Inhibition Assay.



2. In Vitro H2-Receptor Binding Assay (Representative Protocol)

This is a representative protocol for a competitive radioligand binding assay to determine the affinity of **Ramixotidine** for the H2-receptor.

- Materials:
 - Membrane preparations from cells expressing the human H2-receptor.
 - A suitable radioligand, such as [3H]-tiotidine.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Ramixotidine solutions at various concentrations.
 - Glass fiber filters.
 - Scintillation cocktail and a scintillation counter.

Procedure:

- In a multi-well plate, incubate the H2-receptor-containing membranes with a fixed concentration of the radioligand ([3H]-tiotidine) and varying concentrations of Ramixotidine.
- Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of a known H2receptor antagonist.



- Data Analysis:
 - Calculate the specific binding at each concentration of **Ramixotidine**.
 - Plot the percentage of specific binding against the logarithm of the Ramixotidine concentration to generate a competition curve.
 - Determine the IC50 value (the concentration of Ramixotidine that inhibits 50% of the specific radioligand binding).
 - Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which provides a
 measure of the affinity of Ramixotidine for the H2-receptor.

Conclusion

Ramixotidine is a well-characterized H2-receptor antagonist with a distinct chemical structure and a clear mechanism of action. This guide provides foundational technical information for researchers and professionals in the field of drug development. The provided data and protocols can serve as a starting point for further investigation into the synthesis, pharmacology, and potential therapeutic applications of **Ramixotidine** and related compounds.

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References

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